Evidence 1: Isoform-Selective SK2 Inhibition vs. Dual or SK1-Selective Inhibitors
ABC294640 demonstrates clean SK2-selective inhibition with no detectable SK1 activity up to 100 μM, whereas the commonly used non-selective inhibitor N,N-dimethylsphingosine (DMS) inhibits both SK1 and SK2 with IC50 values of approximately 60 μM and 20 μM, respectively [1]. In recombinant enzyme assays, ABC294640 inhibits SK2 with an IC50 of approximately 60 μM (Ki = 9.8 μM) and shows no effect on SK1 activity at concentrations up to at least 100 μM, providing an unambiguous tool for dissecting SK2-specific biology [2].
| Evidence Dimension | SK1 vs SK2 enzyme inhibition selectivity |
|---|---|
| Target Compound Data | SK2 IC50 ≈ 60 μM, Ki = 9.8 ± 1.4 μM; SK1 IC50 > 100 μM (no activity detected). |
| Comparator Or Baseline | DMS (N,N-dimethylsphingosine): SK1 IC50 ≈ 60 μM, SK2 IC50 ≈ 20 μM (non-selective dual inhibitor). |
| Quantified Difference | ABC294640 is functionally silent against SK1 at concentrations exceeding its SK2 Ki by >10-fold, whereas DMS inhibits both isoforms within a <3-fold concentration window. |
| Conditions | Recombinant human SK1 and SK2 enzyme assays with [3H]sphingosine substrate; ADP Quest assay; kinetic analysis with 2.5–25 μM sphingosine. |
Why This Matters
Investigators requiring SK2-specific pharmacological intervention without confounding SK1 inhibition must select ABC294640 over non-selective agents like DMS or dual inhibitors such as SKI-II.
- [1] Gao P, Peterson YK, Smith CD. Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases. PLoS ONE. 2012;7(9):e44543. doi:10.1371/journal.pone.0044543. PMID: 22970244. View Source
- [2] Opaganib (ABC294640) product page. PeptideDB. https://www.peptidedb.com. Data sourced from French et al. JPET 2010. View Source
